Hydroxytriclabendazole

Description

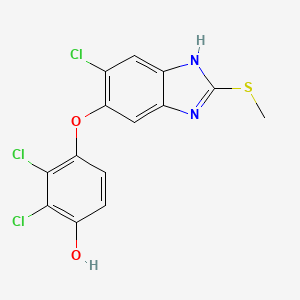

Structure

3D Structure

Properties

Molecular Formula |

C14H9Cl3N2O2S |

|---|---|

Molecular Weight |

375.7 g/mol |

IUPAC Name |

2,3-dichloro-4-[(6-chloro-2-methylsulfanyl-1H-benzimidazol-5-yl)oxy]phenol |

InChI |

InChI=1S/C14H9Cl3N2O2S/c1-22-14-18-7-4-6(15)11(5-8(7)19-14)21-10-3-2-9(20)12(16)13(10)17/h2-5,20H,1H3,(H,18,19) |

InChI Key |

BZZJMJZRUIZQFL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=C(C=C3)O)Cl)Cl |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Studies

Hepatic Biotransformation in Host Organisms

In host organisms such as sheep and humans, triclabendazole (B1681386) undergoes extensive first-pass metabolism, primarily in the liver. patsnap.com This process transforms the parent drug into several metabolites, some of which possess potent anthelmintic properties. patsnap.com The liver's microsomal and cytosolic fractions are the primary sites for these enzymatic reactions. nih.gov

The initial phase of triclabendazole metabolism involves oxidation reactions. nih.gov Sheep liver microsomes have been shown to metabolize the parent TCBZ into its sulphoxide (TCBZSO), sulphone (TCBZSO2), and various hydroxy derivatives. nih.gov These Phase I reactions are designed to increase the water solubility of the compound, preparing it for subsequent metabolic phases and eventual excretion.

A key metabolic pathway for triclabendazole is the oxidation of its sulfur atom. nih.govtandfonline.com The parent drug is first oxidized to triclabendazole sulfoxide (B87167) (TCBZSO), which is the primary active metabolite. patsnap.comdrugbank.com This sulfoxidation is a rapid and significant step in the biotransformation process. nih.govtandfonline.com In sheep liver microsomes, the rate of TCBZ sulphoxidation is significantly greater than the subsequent oxidation step. nih.govresearchgate.net

The triclabendazole sulfoxide can be further oxidized to form triclabendazole sulfone (TCBZSO2). nih.govdrugbank.com Both TCBZSO and TCBZSO2 are considered active metabolites that contribute to the drug's efficacy against liver flukes. patsnap.comyoutube.com In human plasma, the sulfoxide and sulfone metabolites are the main compounds recovered after administration of triclabendazole. nih.gov

| Parent Compound | Metabolite | Metabolic Reaction |

|---|---|---|

| Triclabendazole (TCBZ) | Triclabendazole Sulfoxide (TCBZSO) | Sulphoxidation |

| Triclabendazole (TCBZ) | Triclabendazole Sulfone (TCBZSO2) | Sulphoxidation |

| Triclabendazole (TCBZ) | Hydroxy-triclabendazole (HO-TCBZ) | Hydroxylation |

| Triclabendazole Sulfoxide (TCBZSO) | Triclabendazole Sulfone (TCBZSO2) | Sulphonation |

| Triclabendazole Sulfoxide (TCBZSO) | Hydroxy-triclabendazole sulfoxide (HO-TCBZSO) | Hydroxylation |

The biotransformation of triclabendazole in the liver is mediated by two primary enzyme systems: the flavin-containing monooxygenase (FMO) system and the cytochrome P450 (CYP450) superfamily. nih.govnih.gov

In sheep, the FMO system is the main enzymatic pathway responsible for the initial sulphoxidation of TCBZ to TCBZSO. nih.gov Studies have shown that inactivation of the FMO system or the presence of an FMO substrate significantly inhibits TCBZ sulphoxidation. nih.gov The CYP450 system, while also contributing to this initial step, plays a more prominent role in the subsequent oxidation of TCBZSO to TCBZSO2. nih.govcambridge.org Both FMO and CYP450 systems participate in roughly equal measure in the conversion of the sulfoxide to the sulfone metabolite. nih.gov

In humans, in vitro studies indicate that CYP1A2 is the primary enzyme (approximately 64%) involved in metabolizing triclabendazole to its active sulfoxide metabolite, with minor contributions from CYP2C9, CYP2C19, CYP2D6, CYP3A, and FMO. drugbank.com The further metabolism of the sulfoxide to the sulfone metabolite is mainly carried out by CYP2C9, with smaller roles for CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4. drugbank.com

| Metabolic Step | Primary Enzyme System | Secondary Enzyme System |

|---|---|---|

| TCBZ → TCBZSO (Sulphoxidation) | Flavin-monooxygenase (FMO) | Cytochrome P450 (CYP450) |

| TCBZSO → TCBZSO2 (Sulphonation) | FMO & CYP450 (Similar proportion) | N/A |

Biotransformation within Target Parasites (e.g., Fasciola hepatica)

The ability of the target parasite, Fasciola hepatica, to metabolize triclabendazole and its derivatives is a factor in the drug's efficacy and the development of resistance. The parasite possesses its own enzymatic systems capable of biotransforming these xenobiotics.

Fasciola hepatica is capable of oxidizing triclabendazole into its sulfoxide metabolite (TCBZSO). nih.govtandfonline.comresearchgate.net In in vitro studies using microsomal preparations from the parasite, the metabolic rate for this conversion was measured at 0.09 nmol per minute per mg of protein after a 60-minute incubation. nih.govtandfonline.comresearchgate.net This indicates that the parasite itself can generate the active form of the drug.

Furthermore, the liver fluke can also metabolize the active TCBZSO into the more inert TCBZSO2. researchgate.netnih.gov This conversion is considered a detoxification step, as the sulphone metabolite is believed to be less active than the sulfoxide. cambridge.orgnih.gov

The metabolic processes in the host liver and the parasite show both similarities and crucial differences. Both host and parasite can perform the key sulphoxidation of TCBZ to TCBZSO. nih.gov However, the rate of metabolism differs significantly. In sheep liver microsomes, the conversion of TCBZ to its sulfoxide and sulfone metabolites is observed after just 30 minutes of incubation, with the rate of sulphoxidation being markedly higher than that of sulphonation. nih.govresearchgate.net In contrast, the parasite's oxidation of TCBZ to its sulfoxide occurs at a slower rate. nih.govresearchgate.net

A significant finding in comparative metabolism relates to drug resistance. Studies have shown that triclabendazole-resistant flukes metabolize TCBZSO to TCBZSO2 more efficiently than susceptible flukes. researchgate.netnih.gov The conversion rate was found to be over 20% greater in resistant flukes. researchgate.netnih.gov This enhanced detoxification capacity in resistant parasites may reduce the intracellular concentration of the active sulfoxide metabolite, thus contributing to treatment failure. researchgate.net This contrasts with the host's metabolism, which is primarily aimed at activating the drug and preparing it for excretion.

Identification and Characterization of Hydroxytriclabendazole Metabolites

The biotransformation of triclabendazole (TCBZ) within the host involves a series of oxidative reactions that produce several metabolites, including hydroxylated derivatives. Research in preclinical models, particularly in sheep, has led to the identification of multiple hydroxylated forms of TCBZ and its primary metabolites. These this compound compounds are part of the metabolic cascade that follows the initial sulfoxidation and sulfonation of the parent drug.

In vitro studies utilizing sheep liver microsomes have successfully identified the formation of hydroxy derivatives from the parent TCBZ compound. nih.gov Furthermore, these studies demonstrated that the primary active metabolite, triclabendazole sulfoxide (TCBZSO), can also undergo hydroxylation to form hydroxy-TCBZSO (HO-TCBZSO). nih.gov

More comprehensive analyses of bile from sheep treated with triclabendazole have identified a broader range of these hydroxylated metabolites. researchgate.net Researchers have successfully isolated not only the parent drug but also five key metabolites, including three distinct hydroxylated forms: hydroxy-triclabendazole, hydroxy-triclabendazole sulfoxide, and hydroxy-triclabendazole sulfone. researchgate.netresearchgate.net The identification and quantification of these compounds in biological matrices are typically achieved using high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

The following table summarizes the key hydroxylated metabolites of triclabendazole that have been identified in preclinical research.

| Metabolite Name | Abbreviation | Biological Matrix / In Vitro Model of Identification | Reference |

|---|---|---|---|

| Hydroxy-triclabendazole | HO-TCBZ | Sheep Bile | researchgate.net |

| Hydroxy-triclabendazole sulfoxide | HO-TCBZSO | Sheep Liver Microsomes, Sheep Bile | nih.govresearchgate.net |

| Hydroxy-triclabendazole sulfone | HO-TCBZSO2 | Sheep Bile | researchgate.net |

Factors Influencing Metabolic Fate in Preclinical Models

The metabolic fate of triclabendazole, including the formation of its hydroxylated derivatives, is influenced by several factors, primarily the enzymatic systems within the host. Studies in preclinical models, such as sheep, have been crucial in elucidating the roles of different enzyme families in these biotransformation pathways.

However, for the subsequent conversion of TCBZSO to TCBZSO2, both the FMO and CYP450 systems participate in similar proportions. nih.gov The activity of these enzyme systems can be modulated by specific inhibitors, which consequently alters the metabolic profile of triclabendazole. For instance, methimazole (B1676384) (a FMO substrate) and heat inactivation of the FMO system significantly inhibit TCBZ sulfoxidation. nih.gov Piperonyl butoxide, a known CYP450 inhibitor, also reduces this metabolic step, though less dramatically. nih.gov The formation of TCBZSO2 is significantly inhibited by piperonyl butoxide, methimazole, and ketoconazole, indicating the involvement of multiple enzymatic pathways. nih.gov

The table below details the findings from an in vitro study on the influence of different enzyme systems and inhibitors on the primary metabolic pathways of triclabendazole in sheep liver microsomes.

| Metabolic Conversion | Primary Enzyme System(s) | Inhibitor | Observed Effect on Metabolism | Reference |

|---|---|---|---|---|

| Triclabendazole (TCBZ) → Triclabendazole Sulfoxide (TCBZSO) | Flavin-monooxygenase (FMO), Cytochrome P450 (CYP450) | Methimazole (MTZ) | 71% inhibition | nih.gov |

| FMO Heat Inactivation | 77% inhibition | nih.gov | ||

| Piperonyl Butoxide (PB) | 24% inhibition | nih.gov | ||

| Triclabendazole Sulfoxide (TCBZSO) → Triclabendazole Sulfone (TCBZSO2) | FMO, CYP450 | Piperonyl Butoxide (PB) | 55% inhibition | nih.gov |

| Methimazole (MTZ) | 52% inhibition | nih.gov | ||

| Ketoconazole (KTZ) | 66% inhibition | nih.gov |

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Models

Absorption and Distribution Studies in Animal Models

Following the administration of the parent drug, triclabendazole (B1681386), hydroxytriclabendazole is one of the metabolites formed in the liver. While triclabendazole is rapidly metabolized to its sulphoxide (TCBZ.SO) and sulphone (TCBZ.SO2) metabolites, which are the main forms found in plasma, hydroxylation also occurs. The resulting hydroxy-derivatives, including this compound, are primarily secreted into the bile, often in a conjugated form.

Tissue Distribution and Accumulation

Studies in sheep have shown that while this compound is present in the bile, it is not significantly recovered within the target parasites, the adult Fasciola hepatica flukes, at various time points post-treatment. nih.gov In contrast, the parent drug, triclabendazole, and its sulphoxide and sulphone metabolites are the predominant compounds that accumulate in the liver tissue and within the flukes themselves. nih.gov This suggests that while this compound is a product of hepatic metabolism, its direct accumulation in the target parasite may be limited.

The distribution of a drug and its metabolites to various tissues is a critical factor in its pharmacological effect. The extent of tissue accumulation can be influenced by factors such as plasma protein binding and the physicochemical properties of the compound. dovepress.com

Time-Course Concentration Profiles in Biological Matrices (e.g., plasma, bile, liver)

Detailed pharmacokinetic studies in sheep have elucidated the time-course concentration profiles of triclabendazole metabolites in different biological matrices. After intraruminal administration of triclabendazole, this compound, along with the parent drug and its sulpho-derivatives, was recovered in the bile at time points ranging from 3 to 60 hours post-treatment. nih.gov

Concentrations of this compound in the bile were observed to be relatively high, with levels ranging from 0.86 to 10.1 μg/mL. nih.gov However, in plasma, the sulphoxide and sulphone metabolites are the primary molecules detected, with this compound not being recovered in this matrix. nih.gov This indicates a primary biliary excretion route for the hydroxylated metabolites.

The following table summarizes the concentration of this compound and other triclabendazole metabolites in various biological matrices in sheep at different time points after administration of triclabendazole.

Data derived from a study in Fasciola hepatica infected sheep administered triclabendazole intraruminally. "ND" indicates that the analyte was not detected.

Drug Availability within Target Parasites (in vivo and ex vivo)

In vivo studies in sheep have consistently shown that while the sulphoxide and sulphone metabolites of triclabendazole accumulate within adult Fasciola hepatica, this compound is not recovered from the flukes. nih.gov This suggests that despite its presence in the bile, which bathes the parasites in the bile ducts, this compound may not readily diffuse into or accumulate within the fluke.

Ex vivo diffusion studies have provided further insight. When F. hepatica were incubated in a buffer containing triclabendazole and its various oxidized metabolites, including hydroxy-derivatives, all compounds were recovered from the flukes. researchgate.net However, the diffusion of the hydroxy-derivatives into the parasite was lower compared to the parent drug and its sulphoxide and sulphone metabolites. researchgate.net This difference in diffusion may be attributed to the physicochemical properties of the molecules, such as their lipophilicity. researchgate.net

Excretion Pathways in Animal Models

The elimination of drugs and their metabolites from the body is a critical pharmacokinetic process. For this compound, the primary route of excretion appears to be through the biliary system.

Biliary Excretion and Enterohepatic Recirculation

This compound, along with other triclabendazole metabolites, is significantly excreted into the bile. nih.gov This is a common pathway for the elimination of drug metabolites, particularly those that have undergone conjugation in the liver to increase their water solubility. nih.gov

The process of biliary excretion can sometimes lead to enterohepatic recirculation, where a drug or its metabolite is excreted in the bile, enters the intestine, is reabsorbed back into the bloodstream, and returns to the liver. nih.govwikipedia.org This recycling process can prolong the presence and pharmacological effect of a compound in the body. nih.gov While it is known that triclabendazole metabolites are excreted in the bile, the extent to which this compound undergoes enterohepatic recirculation has not been fully elucidated. This process can be influenced by the hydrolysis of conjugated metabolites by gut bacteria, which can release the parent compound for reabsorption. nih.govsemanticscholar.org

Pharmacokinetic-Pharmacodynamic Relationships in Parasitic Systems

The efficacy of an anthelmintic agent is intrinsically linked to the relationship between the concentration of the active substance achieved at the site of the parasite and the subsequent pharmacological effect. For this compound, the primary active metabolite of triclabendazole, understanding this pharmacokinetic-pharmacodynamic (PK-PD) interplay is crucial for optimizing treatment strategies and overcoming potential resistance. This section explores the correlation between this compound exposure and the response of parasitic systems, as well as the modeling approaches used to simulate drug exposure at the target sites.

Correlation of Exposure with Parasite Response

The anthelmintic activity of this compound is directly related to its concentration and the duration of exposure experienced by the parasite. In preclinical models, a clear dose-dependent and concentration-dependent effect on parasite viability, motility, and morphology has been demonstrated.

In Vitro Studies

In vitro studies provide a controlled environment to investigate the direct effects of this compound on Fasciola hepatica. Research has shown that incubation of adult flukes with triclabendazole sulfoxide (B87167) leads to a time- and concentration-dependent disruption of the tegument and internal tissues. For instance, at a concentration of 15 µg/ml, ultrastructural changes are observable in adult flukes after 24 hours of incubation. researchgate.net At higher concentrations of 50 µg/ml, these disruptive effects are more pronounced. researchgate.net

A study characterizing the susceptibility of various field isolates of Fasciola hepatica to triclabendazole sulfoxide demonstrated a clear differentiation between susceptible and resistant populations based on their viability following in vitro exposure. This highlights the critical role of achieving adequate drug concentrations to overcome resistant phenotypes. mdpi.com

| Concentration of this compound (Triclabendazole Sulfoxide) | Exposure Time | Observed Effect on Fasciola hepatica (in vitro) | Reference |

| 15 µg/ml | 24 hours | Tegumental disruption (blebbing, swelling, furrowing) | researchgate.net |

| 50 µg/ml | 24 hours | More severe tegumental disruption compared to 15 µg/ml | researchgate.net |

| 10 µg/ml | Not specified | Disruption of tubulin organization in susceptible isolates | nih.govcambridge.org |

| 15 µg/ml | 72 hours | Decreased movement and death of 50-67% of adult flukes | nih.gov |

In Vivo Studies

In vivo investigations in animal models further substantiate the correlation between drug exposure and parasite response. Studies in rats infected with Fasciola hepatica have established effective dose (ED) levels for the parent compound, triclabendazole, which are indicative of the exposure required to achieve a therapeutic effect. The ED50 and ED95, the doses required to reduce the worm burden by 50% and 95% respectively, have been calculated, demonstrating a clear dose-response relationship. nih.gov Although these values are for the parent drug, they indirectly reflect the necessary systemic exposure to produce effective concentrations of the active metabolite, this compound.

| Host Species | Parasite | Drug Administered | Efficacy Endpoint | Effective Dose | Reference |

| Rat | Fasciola hepatica (adult) | Triclabendazole | 50% worm burden reduction | ED50: 2.7 mg/kg | nih.gov |

| Rat | Fasciola hepatica (adult) | Triclabendazole | 95% worm burden reduction | ED95: 11.7 mg/kg | nih.gov |

Modeling and Simulation of Drug Exposure in Target Sites

While systemic pharmacokinetic parameters in the host are readily measurable, the ultimate efficacy of this compound is determined by its concentration at the target sites within the parasite. Modeling and simulation play a crucial role in estimating these target-site concentrations and linking them to the observed pharmacodynamic effects.

Physiologically based pharmacokinetic (PBPK) models are powerful tools for predicting the distribution of a drug to various tissues, including the liver, the primary location of adult Fasciola hepatica. However, specific PBPK models that simulate the concentration of this compound within the fluke itself are not extensively documented in the available literature.

Nevertheless, research has focused on understanding the factors that govern the diffusion of triclabendazole and its metabolites into the parasite. Studies have shown that triclabendazole is metabolized to this compound (triclabendazole sulfoxide) and triclabendazole sulfone in the host, and these metabolites are the primary compounds that accumulate within the flukes. aber.ac.ukresearchgate.net The uptake of these metabolites by the parasite is a critical step in exerting their anthelmintic effect.

Molecular docking studies have been employed to model the interaction of triclabendazole and its sulfoxide and sulfone metabolites with their putative target, β-tubulin, in Fasciola hepatica. nih.gov These computational models help to elucidate the molecular basis of the drug's action and can inform the design of more effective anthelmintics. Such models have suggested that triclabendazole sulfone may have a higher binding affinity for β-tubulin than this compound. nih.gov

Future research in this area would benefit from the development of more sophisticated PK-PD models that integrate host pharmacokinetics with parasite-specific physiological parameters. Such models could simulate the concentration gradients of this compound from the host's bloodstream and bile into the various compartments of the fluke, providing a more precise understanding of the exposure-response relationship at the site of action. These models would be invaluable for optimizing dosing regimens, predicting efficacy against parasites with varying susceptibility, and guiding the development of novel flukicidal agents.

Mechanism of Anthelmintic Action at Molecular and Cellular Levels

Elucidation of Specific Biochemical Targets in Parasites

The anthelmintic effect of hydroxytriclabendazole and other triclabendazole (B1681386) metabolites stems from their ability to interfere with critical biochemical and structural components of the parasite. These interactions disrupt essential life-sustaining processes, ultimately proving fatal to the fluke.

A primary mechanism of action for benzimidazoles, the class to which triclabendazole belongs, is the disruption of microtubule structures. agridirect.ienawanlab.com It is well-established that these compounds selectively bind to the parasite's β-tubulin subunit. agridirect.ieherts.ac.uk This binding action prevents the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal components. agridirect.ie The subsequent depolymerization of these structures disrupts numerous vital microtubule-based processes within the helminth, including cell division, intracellular transport, and maintenance of cell shape. agridirect.ienawanlab.com

Research suggests that triclabendazole and its active metabolites, including this compound, inhibit tubulin function in Fasciola species. drugbank.comagridirect.ie This interference with the microtubule system is a cornerstone of their flukicidal activity, leading to a breakdown of cellular architecture and function. researchgate.net

The disruption of microtubule-dependent processes has a significant secondary impact on the parasite's energy metabolism. Microtubules are crucial for the intracellular transport of nutrients and metabolic products. By compromising the microtubule network, this compound indirectly hampers the parasite's ability to manage its energy resources.

Cellular and Ultrastructural Effects on Target Parasites

The molecular interactions of this compound and its fellow metabolites manifest as profound and visible damage to the parasite's cellular structures, particularly the tegument and the gut.

The tegument, or the outer body covering of the fluke, is a primary target and route of entry for triclabendazole's active metabolites. drugbank.comagridirect.ie Studies on the effects of triclabendazole sulphoxide, a closely related active metabolite, demonstrate that it causes severe and extensive damage to the tegument of susceptible Fasciola hepatica. americanchemicalsuppliers.comnih.gov

Observed ultrastructural changes include blebbing, swelling, and progressive vacuolation at the base of the syncytium (the main cellular layer of the tegument). nih.govresearchgate.net A key effect is the blockage of the transport of secretory bodies from their site of formation in the tegumental cells to the surface. americanchemicalsuppliers.comnih.gov These secretory bodies are crucial for maintaining the tegument's integrity and protecting the parasite from the host's immune response. With prolonged exposure, the tegument is completely sloughed away, leaving the parasite vulnerable and unable to function. nih.gov

| Observed Effect | Description | Reference |

|---|---|---|

| Vacuolation | Formation of vacuoles, particularly at the base of the syncytium. | nih.gov |

| Secretory Body Accumulation | Blockage of transport leads to an accumulation of T1 and T2 secretory bodies within tegumental cells and the syncytium. | americanchemicalsuppliers.comnih.gov |

| Swelling and Blebbing | The tegumental surface becomes swollen and develops abnormal protrusions. | researchgate.net |

| Tegumental Sloughing | With continued exposure, the entire outer syncytial layer is stripped away from the parasite. | nih.gov |

While the tegument is the primary site of damage, the disruption extends to the parasite's ability to feed and absorb nutrients. The tegument itself is a site of nutrient absorption, so its destruction directly impairs this process. The widespread internal chaos caused by microtubule collapse also affects the functionality of the parasite's gut.

Role of this compound in the Overall Anthelmintic Cascade

This compound is a crucial component in the multi-stage metabolic activation of triclabendazole. After oral administration to the host, the parent compound undergoes extensive biotransformation, primarily in the liver. conicet.gov.arresearchgate.net This process generates several metabolites, with triclabendazole sulphoxide and various hydroxylated forms, including 4-hydroxy triclabendazole, being major derivatives identified in plasma. agridirect.ienawanlab.com

Contribution of Hydroxylation to Active Metabolite Formation

The biotransformation of the anthelmintic drug triclabendazole (TCBZ) in the host organism is a complex process involving multiple metabolic pathways that are crucial for its therapeutic action and eventual elimination. One of the primary routes of metabolism, alongside sulfoxidation, is hydroxylation. fao.org This process occurs predominantly in the liver, where enzymatic reactions introduce a hydroxyl (-OH) group to the triclabendazole molecule. cambridge.org

Specifically, hydroxylation of TCBZ takes place at the 4' position of the dichlorophenoxy ring. conicet.gov.arconicet.gov.ar This reaction is not limited to the parent drug alone but also occurs on its already oxidized metabolites. The main metabolic pathways involve both oxidation and hydroxylation, leading to a series of derivative compounds. fao.org The initial oxidation of TCBZ's methylthio group yields triclabendazole sulfoxide (B87167) (TCBZSO) and subsequently triclabendazole sulfone (TCBZSO2). cambridge.orgconicet.gov.ar Hydroxylation can then act upon all three of these compounds—the parent TCBZ, TCBZSO, and TCBZSO2—to form their respective hydroxylated counterparts:

Hydroxy-triclabendazole (OH-TCBZ)

Hydroxy-triclabendazole sulfoxide (OH-TCBZSO)

Hydroxy-triclabendazole sulfone (OH-TCBZSO2) conicet.gov.arconicet.gov.ar

These hydroxylated metabolites have been identified and isolated primarily from the bile of treated animals, such as sheep, indicating that this pathway is significant for biliary excretion. cambridge.orgconicet.gov.arresearchgate.net While the sulfoxidized metabolites (TCBZSO and TCBZSO2) are the main forms found circulating in blood plasma, the hydroxylated derivatives are largely cleared through the bile. cambridge.orgconicet.gov.ar The formation of these hydroxylated compounds represents a key step in the detoxification and elimination process of triclabendazole from the host's body.

Comparative Mechanistic Insights with Triclabendazole and other Sulfoxidized Metabolites

The anthelmintic activity of triclabendazole and its metabolites is generally attributed to their ability to disrupt vital cellular functions within the parasite. drugbank.compatsnap.com The proposed mechanism of action involves the inhibition of tubulin polymerization, which is essential for forming microtubules. patsnap.com This disruption leads to impaired cell structure, division, and intracellular transport, ultimately causing the parasite's death. patsnap.com Additionally, these compounds are thought to interfere with the parasite's energy metabolism and reduce the resting membrane potential of its cells. drugbank.compatsnap.com

While triclabendazole undergoes extensive metabolism, its various metabolites exhibit different levels of activity and physical properties. The primary active metabolites are considered to be triclabendazole sulfoxide (TCBZSO) and, to a lesser extent, triclabendazole sulfone (TCBZSO2). cambridge.orgdrugbank.com

In contrast, the hydroxylated derivatives, including this compound, are generally considered to be less potent than the parent drug and the primary sulfoxide metabolite. conicet.gov.ar The addition of a hydroxyl group increases the polarity of the compounds, which affects their ability to diffuse across the parasite's outer body covering (tegument). Research has shown that the diffusion of hydroxylated compounds into the liver fluke is lower than that of TCBZ, TCBZSO, and TCBZSO2. cambridge.orgresearchgate.net This reduced penetration into the target parasite likely contributes to their diminished anthelmintic efficacy compared to the non-hydroxylated forms.

The table below summarizes the comparative properties of triclabendazole and its key metabolites.

Table 1: Comparative Research Findings on Triclabendazole and its Metabolites

| Compound | Key Metabolic Pathway | Primary Location in Host | Diffusion into Fluke | Presumed Potency |

|---|---|---|---|---|

| Triclabendazole (TCBZ) | Oxidation & Hydroxylation | Liver (rapidly metabolized) cambridge.orgconicet.gov.ar | High cambridge.orgresearchgate.net | High (as parent drug) conicet.gov.ar |

| Triclabendazole Sulfoxide (TCBZSO) | Oxidation & Hydroxylation | Plasma & Bile cambridge.orgconicet.gov.ar | High cambridge.orgresearchgate.net | High (primary active metabolite) drugbank.commdpi.com |

| Triclabendazole Sulfone (TCBZSO2) | Formed from TCBZSO | Plasma & Bile cambridge.orgconicet.gov.ar | High cambridge.orgresearchgate.net | Some activity, but less than TCBZSO cambridge.orgmdpi.com |

| This compound (OH-TCBZ) | Hydroxylation of TCBZ | Bile cambridge.orgconicet.gov.ar | Lower than sulfoxidized metabolites cambridge.orgresearchgate.net | Less potent than parent drug conicet.gov.ar |

| Hydroxy-TCBZ Sulfoxide (OH-TCBZSO) | Hydroxylation of TCBZSO | Bile conicet.gov.arconicet.gov.ar | Lower than sulfoxidized metabolites cambridge.org | Less potent than parent drug conicet.gov.ar |

| Hydroxy-TCBZ Sulfone (OH-TCBZSO2) | Hydroxylation of TCBZSO2 | Bile conicet.gov.arconicet.gov.ar | Lower than sulfoxidized metabolites cambridge.org | Less potent than parent drug conicet.gov.ar |

Anthelmintic Efficacy Evaluation in in Vitro and Animal Models

In Vitro Efficacy Assessments Against Helminths

The in vitro efficacy of hydroxytriclabendazole, also known as triclabendazole (B1681386) sulfoxide (B87167), has been assessed through various assays targeting different life stages of helminths, particularly the liver fluke, Fasciola hepatica.

Egg Hatch Inhibition Assays

Studies investigating the direct impact of this compound on the viability of helminth eggs have yielded specific results. Research on Fasciola hepatica eggs has shown that triclabendazole sulfoxide, when incubated with the eggs, does not significantly inhibit their hatching. In one study, even at various concentrations, triclabendazole and its sulfoxide metabolite did not affect the hatching of eggs from either triclabendazole-susceptible or resistant fluke isolates researchgate.net. This suggests that the primary mode of action of this compound may not be directed at the embryonic development within the egg.

Another study developed an egg hatch assay to diagnose triclabendazole resistance, where eggs were exposed to triclabendazole sulfoxide solutions. This research further supports the observation that the compound's direct ovicidal activity is limited sigmaaldrich.com.

Larval Development Inhibition Assays

Adult Worm Motility and Survival Assays

The most pronounced in vitro effects of this compound are observed in assays involving adult helminths. Incubation of adult Fasciola hepatica with triclabendazole sulfoxide has been shown to decrease movement and lead to the death of a significant percentage of the flukes nih.gov. In one study, 50% to 67% of adult flukes died after being incubated with the sulfoxide metabolite nih.gov.

The effects on motility are a key indicator of anthelmintic activity. Research has utilized a motility score to determine the viability of parasites when exposed to triclabendazole sulfoxide in vitro mdpi.com. These studies confirm that this compound directly impacts the motor functions of adult flukes, leading to paralysis and eventual death.

**Interactive Data Table: In Vitro Efficacy of this compound (Triclabendazole Sulfoxide) Against *Fasciola hepatica***

| Assay Type | Target Stage | Key Findings |

|---|---|---|

| Egg Hatch Inhibition | Eggs | No significant inhibition of hatching observed. researchgate.net |

| Adult Motility and Survival | Adult Flukes | Decreased movement and significant mortality (50-67%) after incubation. nih.gov |

Efficacy Studies in Controlled Animal Infection Models

The ultimate test of an anthelmintic's effectiveness lies in its performance within a living host. While much of the in vivo research has focused on the parent compound, triclabendazole, the data provides indirect evidence of the efficacy of its active metabolite, this compound.

Parasite Load Reduction in Infected Animal Hosts

In vivo studies in various animal models, including sheep and cattle, have consistently demonstrated the high efficacy of triclabendazole, which is metabolized to this compound, in reducing parasite burdens.

In sheep experimentally infected with Fasciola hepatica, treatment with triclabendazole resulted in a 100% reduction in fluke burden against both 4 and 13-week-old infections nih.gov. Similarly, in naturally infected cattle, triclabendazole treatment led to a 96.9% to 100% reduction in fluke burdens nih.govnih.gov. These high efficacy rates are attributed to the systemic action of the this compound metabolite.

Interactive Data Table: Parasite Load Reduction in Animal Models Following Triclabendazole Administration

| Animal Model | Type of Infection | Efficacy (Fluke Burden Reduction) |

|---|---|---|

| Sheep | Experimental | 100% nih.gov |

| Cattle | Natural | 96.9% - 100% nih.govnih.gov |

Comparative Efficacy Studies against Different Helminth Stages (e.g., immature vs. adult)

A key advantage of triclabendazole, and by extension its active metabolite this compound, is its efficacy against both immature and adult stages of Fasciola hepatica. This is a critical feature for the effective control of fascioliasis, as immature flukes cause significant liver damage.

In sheep, triclabendazole has shown high efficacy against both early immature and adult flukes avensonline.org. A controlled test in sheep demonstrated 100% efficacy against both 4-week-old (immature) and 13-week-old (adult) Fasciola hepatica nih.gov. In cattle, studies have also confirmed high efficacy against both immature and mature flukes nih.govnih.gov. One study in experimentally infected cattle showed an 85% reduction in 2-week-old flukes, and over 99% reduction in flukes aged 6 weeks and older nih.gov.

Mechanisms of Drug Resistance in Target Parasites

Role of Altered Drug Transport and Efflux Mechanisms

One of the primary defenses parasites employ against xenobiotics is the active removal of the drug from its site of action, thereby preventing it from reaching a therapeutic concentration. walshmedicalmedia.comnih.gov This process is mediated by membrane-bound transporter proteins that function as efflux pumps.

P-glycoproteins (P-gp) are members of the ATP-binding cassette (ABC) superfamily of transporters. mdpi.comnih.gov These proteins act as energy-dependent efflux pumps, utilizing ATP to actively transport a wide variety of structurally and functionally diverse compounds out of cells. wikipedia.orgmdpi.com The expression of P-gp has been linked to multidrug resistance (MDR) in cancer cells and various organisms, including parasitic helminths. mdpi.comnih.govresearchgate.net

In the context of triclabendazole (B1681386) resistance in the liver fluke, Fasciola hepatica, evidence points to the involvement of P-gp-linked efflux pumps. researchgate.net Studies have shown that the action of triclabendazole in resistant flukes can be potentiated by co-incubation with P-gp inhibitors like verapamil, suggesting that an efflux mechanism is actively reducing the drug's intracellular concentration. researchgate.net ABC transporters and other efflux pumps are considered a first line of defense, reducing intracellular drug levels while other cellular resistance mechanisms are activated. nih.gov

Table 1: Transporter Proteins Implicated in Drug Resistance

| Transporter Family | Protein Example(s) | Mechanism of Action | Role in Resistance |

| ATP-binding cassette (ABC) Superfamily | P-glycoprotein (P-gp/MDR1/ABCB1) | ATP-dependent efflux pump with broad substrate specificity. wikipedia.org | Actively removes anthelmintics from the parasite cell, lowering intracellular drug concentration to sub-lethal levels. nih.govresearchgate.net |

| Major Facilitator Superfamily (MFS) | Not specified for hydroxytriclabendazole | Utilizes proton-motive force to transport substrates across membranes. | Contributes to multidrug resistance in bacteria and fungi; potential role in parasites. frontiersin.org |

| Resistance-Nodulation-Division (RND) Family | AcrB, MexB (Bacterial examples) | Part of a three-component system in Gram-negative bacteria that spans both inner and outer membranes. frontiersin.orgnih.gov | Expels a wide range of antimicrobial compounds, contributing to intrinsic and acquired resistance. nih.gov |

Resistance arises when the delicate balance between drug influx and efflux is shifted in favor of efflux. nih.gov By upregulating the expression or activity of transporter proteins like P-gp, resistant parasites can expel the drug at a rate that prevents it from accumulating and binding to its target. walshmedicalmedia.comnih.gov This results in lower intracellular drug concentrations, rendering the standard dose of the anthelmintic ineffective. walshmedicalmedia.com This increased efflux is a hypothesized major contributor to resistance against triclabendazole in Fasciola hepatica. researchgate.net The efficiency of these efflux systems is a critical determinant of a parasite's susceptibility or resistance to a given anthelmintic. imrpress.com

Metabolic Detoxification and Biotransformation as Resistance Mechanisms

Parasites have evolved sophisticated metabolic systems to detoxify and eliminate foreign compounds. walshmedicalmedia.comcuni.cz Enhanced metabolism of an anthelmintic can convert it into a less active or more easily excretable form, representing a significant mechanism of resistance. nih.govfrontiersin.org

Drug metabolism is typically a two-phase process. nih.gov Phase I reactions, such as oxidation, reduction, or hydrolysis, introduce or expose functional groups on the drug molecule. nih.gov These reactions are often catalyzed by enzymes like the cytochrome P450 (CYP) monooxygenases. nih.gov Phase II reactions then conjugate the modified drug with endogenous molecules, increasing water solubility and facilitating excretion. frontiersin.org

In the case of triclabendazole, the parent compound is metabolized in the host liver to its sulfoxide (B87167) (a primary active metabolite) and subsequently to this compound (triclabendazole sulphone). conicet.gov.ar These oxidative reactions involve both cytochrome P450 and flavin-containing monooxygenase (FMO) systems. conicet.gov.ar Resistant parasites may possess an enhanced ability to perform these metabolic transformations. Studies on the nematode Haemonchus contortus have shown that resistant strains have a greater capacity for anthelmintic biotransformation compared to susceptible strains, forming more metabolic byproducts. frontiersin.org This increased metabolic inactivation is considered a key resistance mechanism. frontiersin.org Enhanced biotransformation of triclabendazole has been proposed as a major factor in detoxification and resistance in liver fluke. researchgate.net

Following initial modification in Phase I, Phase II conjugation pathways play a crucial role in detoxification. researchgate.net These pathways link the drug or its metabolite to molecules such as glutathione (B108866) or sugars, a process often catalyzed by enzymes like glutathione S-transferases (GSTs) and UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov This conjugation renders the compound more water-soluble and marks it for elimination from the cell, often via efflux transporters. frontiersin.org

Table 2: Key Enzymes and Pathways in Metabolic Resistance

| Metabolic Phase | Enzyme/Pathway | Function | Role in Resistance |

| Phase I | Cytochrome P450 (CYP) Monooxygenases | Catalyze oxidation, reduction, and hydrolysis reactions to modify the drug's chemical structure. nih.gov | Enhanced activity in resistant strains can lead to faster inactivation of the parent drug and its active metabolites. frontiersin.orgconicet.gov.ar |

| Phase I | Flavin-containing Monooxygenases (FMO) | Participate in the oxidation of xenobiotics, including the sulfoxidation of triclabendazole. conicet.gov.ar | May contribute to the metabolic detoxification pathway in both the host and potentially the parasite. conicet.gov.ar |

| Phase II | UDP-Glycosyltransferases (UGTs) | Transfer glycosyl groups to xenobiotics, increasing their water solubility for excretion. frontiersin.org | Overexpression and increased activity in resistant strains lead to more rapid conjugation and elimination of the drug. frontiersin.org |

| Phase II | Glutathione S-Transferases (GSTs) | Conjugate drugs with glutathione, aiding in detoxification and protecting against oxidative stress. nih.gov | May play a role in detoxifying anthelmintics and their byproducts. nih.govparahostdis.org |

| Sequestration | Fatty Acid-Binding Proteins (FABPs) | Bind to hydrophobic ligands, including some anthelmintics, sequestering them away from their cellular targets. researchgate.net | Increased expression could reduce the bioavailable concentration of the drug at its site of action. researchgate.net |

Target Site Alterations in Resistant Parasite Populations

A common mechanism of drug resistance across many organisms, including bacteria, weeds, and parasites, involves modification of the drug's molecular target. walshmedicalmedia.comnih.gov If the drug cannot effectively bind to its target, it cannot exert its therapeutic effect. unl.edu

This type of resistance typically arises from genetic mutations, often single nucleotide polymorphisms (point mutations), in the gene that codes for the target protein (e.g., an enzyme or a structural protein). unl.edunih.gov These mutations result in a change in the amino acid sequence of the protein, which in turn alters the three-dimensional structure of the drug-binding site. unl.edu This structural change reduces the binding affinity of the drug, rendering it less effective. walshmedicalmedia.comnih.gov

While target site modification is a well-established mechanism for other classes of anthelmintics, such as benzimidazoles that target β-tubulin, the specific molecular target of triclabendazole and its metabolites, including this compound, is not yet fully elucidated. conicet.gov.ar Consequently, specific target site mutations responsible for resistance to this compound have not been definitively characterized in parasite populations.

Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydroxytriclabendazole and its parent compound. Reversed-phase HPLC (RP-HPLC) methods are commonly employed, offering robust and reliable quantification.

Several HPLC methods have been developed for the simultaneous measurement of triclabendazole (B1681386) and its primary metabolites, including this compound, triclabendazole sulfoxide (B87167), and triclabendazole sulfone, in biological matrices such as parasite tissue homogenates. conicet.gov.arresearchgate.net These methods typically utilize a C18 reversed-phase column for separation. conicet.gov.ar The extraction of these compounds from complex samples like parasite tissues can be effectively achieved using liquid extraction with acetonitrile, which avoids the need for more complex solid-phase extraction cleanup steps. conicet.gov.ar

The chromatographic separation is often achieved using a mobile phase consisting of a mixture of organic solvents like acetonitrile and an aqueous buffer, delivered in either an isocratic or gradient elution mode. nih.govsemanticscholar.org UV detection is commonly used for quantification, with the wavelength set at a point of maximum absorbance for the analytes, such as 254 nm. nih.govscispace.com The successful separation and quantification of these closely related compounds in a single chromatographic run are essential for understanding the metabolic profile of triclabendazole.

Validation of analytical methods is critical to ensure the reliability and accuracy of the obtained results. HPLC methods for the analysis of triclabendazole and its metabolites are validated according to international guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govscispace.com Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For triclabendazole and related compounds, linearity is often established over a specific concentration range, with correlation coefficients (r²) typically exceeding 0.999. nih.govnih.gov

Precision: The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. For the analysis of triclabendazole and its metabolites, RSD values are generally expected to be low, indicating good precision. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples, with percentage recovery values typically falling within the range of 98-102%. scispace.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are crucial for determining the method's sensitivity. For triclabendazole, reported LOD and LOQ values can be as low as 0.03 µg/mL and 0.08 µg/mL, respectively. nih.gov

| Parameter | Triclabendazole | Ivermectin | Reference |

|---|---|---|---|

| Linearity Range | 50.09-150.26 µg/mL | 27.01-81.02 µg/mL | nih.gov |

| Correlation Coefficient (r) | 0.9999 | 0.9999 | nih.gov |

| LOD | 0.058 mg/mL | 0.112 µg/mL | nih.govresearchgate.net |

| LOQ | 0.178 µg/mL | 0.340 µg/mL | nih.govresearchgate.net |

| Intraday Accuracy (%) | 98.71% | 100.79% | nih.govresearchgate.net |

| Intraday Precision (%RSD) | 0.87% | - | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the bioanalysis of drugs and their metabolites due to its high specificity and sensitivity. semanticscholar.org

LC-MS/MS is particularly well-suited for the analysis of this compound in complex biological matrices such as parasite homogenates and various animal tissues (muscle, liver, kidney, and fat). semanticscholar.orgnih.govresearchgate.net The technique's ability to selectively monitor for specific precursor-to-product ion transitions for the analyte of interest significantly reduces interference from matrix components. nih.govyoutube.com

Sample preparation for LC-MS/MS analysis often involves protein precipitation or liquid-liquid extraction to remove the bulk of the matrix components, followed by chromatographic separation. researchgate.net The use of gradient elution on a C18 column is common to achieve optimal separation of the metabolites before they enter the mass spectrometer. semanticscholar.org This methodology allows for the reliable quantification of residual levels of triclabendazole and its metabolites, including this compound, in tissues, which is essential for regulatory monitoring. nih.gov

Isotope dilution mass spectrometry is a powerful technique for achieving the highest level of accuracy and precision in quantitative analysis. This method involves the use of a stable isotope-labeled internal standard of the analyte. nih.gov The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

By adding a known amount of the isotopically labeled standard to the sample prior to processing, any variations in extraction efficiency, matrix effects, or instrument response can be corrected for. nih.gov This is because the internal standard behaves identically to the native analyte throughout the entire analytical process. The ratio of the signal from the native analyte to that of the internal standard is used for quantification, leading to highly reliable and robust results. nih.gov While specific applications to this compound are not extensively detailed in the provided literature, the principles of isotope dilution LC-MS/MS are broadly applicable and represent the gold standard for quantitative bioanalysis.

Spectrofluorimetric Methods for Detection

Spectrofluorimetry offers a sensitive alternative for the detection of fluorescent compounds. A spectrofluorimetric method for the determination of triclabendazole has been developed based on measuring its native fluorescence in methanol. researchgate.net The method involves excitation at a specific wavelength (e.g., 298 nm) and measuring the emitted fluorescence at another wavelength (e.g., 338 nm). researchgate.net

This technique has been shown to be linear over a concentration range of 0.05-0.9 µg/mL for triclabendazole, with a limit of detection of 13.2 ng/mL and a limit of quantification of 39.9 ng/mL. researchgate.net While this method was developed for the parent drug, the structural similarity of this compound suggests that a similar approach could be adapted for its detection, potentially after chromatographic separation to ensure specificity. The sensitivity of spectrofluorimetry makes it a valuable tool, particularly when high sensitivity is required and mass spectrometric detection is not available.

Sample Preparation and Extraction Techniques for Analytical Studies

The selection of an appropriate sample preparation technique for this compound is contingent upon the nature of the biological matrix (e.g., plasma, milk, tissue), the desired level of sensitivity, and the analytical method to be used, predominantly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely utilized method for the isolation of this compound from aqueous biological fluids. This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Detailed Research Findings:

In a study focused on the determination of triclabendazole and its metabolites in bovine tissues, a liquid-liquid extraction step was integral to the sample preparation protocol. After initial sample digestion to release bound residues, the target compounds, including this compound, were extracted from the digest mixture using ethyl acetate. To minimize interference from lipids, a defatting step was performed through liquid-liquid partitioning with n-hexane and acetonitrile. This procedure, followed by further cleanup and analysis by LC-MS/MS, demonstrated excellent recoveries, ranging from 81% to 102% for all target analytes. researchgate.net Another effective LLE approach involves the use of acetonitrile for the extraction of this compound and other metabolites from tissue homogenates. researchgate.net This method has proven effective in preparing samples for subsequent chromatographic analysis. researchgate.net

Table 1: Liquid-Liquid Extraction Parameters for this compound

| Parameter | Details |

|---|---|

| Biological Matrix | Bovine Tissues (Muscle, Fat, Liver) |

| Extraction Solvent | Ethyl Acetate |

| Defatting Solvents | n-Hexane and Acetonitrile |

| Analytical Method | LC-MS/MS |

| Recovery Rate | 81% - 102% |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and efficient technique for sample cleanup and concentration of this compound. It involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering substances can be washed away, and the purified analyte is then eluted with a suitable solvent.

Detailed Research Findings:

A robust analytical method for determining residual triclabendazole and its metabolites in bovine tissues employed a strong cation exchange cartridge (Oasis MCX) for the cleanup of the sample extract. researchgate.net Following LLE and an oxidation step, the reaction mixture was passed through the SPE cartridge to remove remaining impurities before quantification by LC-MS/MS. This combined LLE-SPE approach yielded high recovery rates and precision. researchgate.net The selection of the SPE sorbent is critical and depends on the physicochemical properties of this compound and the matrix components. For benzimidazoles, which share structural similarities with this compound, C18 cartridges have been successfully used for their extraction from milk. researchgate.net

Table 2: Solid-Phase Extraction Parameters for Triclabendazole Metabolites (including this compound)

| Parameter | Details |

|---|---|

| Biological Matrix | Bovine Tissues |

| SPE Cartridge | Oasis MCX (Strong Cation Exchange) |

| Preceding Steps | Liquid-Liquid Extraction, Oxidation |

| Analytical Method | LC-MS/MS |

| Reported Recovery | High (Specific values for this compound not isolated) |

Protein Precipitation

For biological samples with high protein content, such as plasma and serum, protein precipitation is a straightforward and rapid method for initial sample cleanup. This technique involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate the proteins, which are then removed by centrifugation.

Detailed Research Findings:

Acetonitrile is a commonly used organic solvent for protein precipitation in the analysis of triclabendazole metabolites. In a high-throughput LC-MS/MS method for the determination of triclabendazole sulfoxide in sheep plasma, plasma proteins were precipitated with acetonitrile. This simple and rapid sample processing step proved effective for preparing the samples for analysis. While this study focused on the sulfoxide metabolite, the principle is directly applicable to this compound due to their structural similarities. The choice of the precipitating agent and the ratio of solvent to sample are critical parameters that need to be optimized to ensure efficient protein removal and high recovery of the analyte. Studies comparing different protein precipitation agents have shown that acetonitrile can lead to recoveries higher than 80% for various drug compounds. researchgate.net

Table 3: Protein Precipitation Parameters for Plasma Samples

| Parameter | Details |

|---|---|

| Biological Matrix | Plasma/Serum |

| Precipitating Agent | Acetonitrile |

| Separation Method | Centrifugation |

| General Recovery | >80% (for various drug compounds) |

Structure Activity Relationship Sar Studies of Hydroxytriclabendazole and Analogues

Impact of Hydroxylation on Anthelmintic Potency and Selectivity

Triclabendazole (B1681386) (TCBZ) is metabolized in the host's liver into several compounds, including sulfoxide (B87167) and sulphone metabolites, which are then further hydroxylated. conicet.gov.ar The primary hydroxylation occurs at the 4'-position of the dichlorophenoxy ring, leading to the formation of hydroxylated metabolites such as hydroxy-triclabendazole (OH-TCBZ), hydroxy-triclabendazole sulphoxide (OH-TCBZSO), and hydroxy-triclabendazole sulphone (OH-TCBZSO2). conicet.gov.arresearchgate.net

Research indicates that the hydroxylation of triclabendazole metabolites generally leads to a reduction in their anthelmintic potency. nih.gov The sulphoxide metabolite of triclabendazole (TCBZ-SO) is widely considered to be the most active form against Fasciola hepatica. researchgate.netnih.gov Following TCBZ-SO, the sulphone metabolite (TCBZ-SO2) also demonstrates significant flukicidal activity. researchgate.netcambridge.org

The comparative activity of triclabendazole and its primary metabolites is summarized in the table below.

| Compound | Relative Anthelmintic Activity | Primary Site of Action/Effect |

| Triclabendazole (TCBZ) | Low | Parent drug, rapidly metabolized. conicet.gov.ar |

| Triclabendazole Sulphoxide (TCBZ-SO) | High | Considered the most active metabolite against F. hepatica. researchgate.netnih.gov |

| Triclabendazole Sulphone (TCBZ-SO2) | Moderate to High | Potent flukicide, contributes to in vivo activity. researchgate.netcambridge.org |

| Hydroxylated Metabolites (e.g., OH-TCBZSO, OH-TCBZSO2) | Lower | Capable of disrupting the parasite's tegument. nih.govcambridge.org |

SAR of Benzimidazole (B57391) Scaffold Modifications Relevant to Hydroxytriclabendazole

The benzimidazole ring system is a core structural feature of many anthelmintic drugs. nih.govresearchgate.net SAR studies on a wide range of benzimidazole derivatives have revealed that modifications at specific positions on this scaffold can significantly impact their biological activity. rsc.orgresearchgate.net Triclabendazole itself is a unique benzimidazole derivative, distinguished by a chlorinated benzene (B151609) ring and the lack of a carbamate (B1207046) moiety, which is common in other anthelmintic benzimidazoles. nih.gov

General SAR findings for the benzimidazole scaffold that are relevant to understanding the activity of this compound and its analogues include:

Position 2: Substitutions at the C2 position of the benzimidazole ring are crucial for anthelmintic activity. In triclabendazole, this position is occupied by a methylthio group.

Positions 5 and 6: The nature and position of substituents on the benzene ring of the benzimidazole scaffold (positions C5 and C6) greatly influence activity. researchgate.net In triclabendazole, position 5 is substituted with a 2,3-dichlorophenoxy group, and position 6 is substituted with a chlorine atom. These halogenated substitutions are key features of triclabendazole's structure.

N1 Position: Modifications at the N1 position of the imidazole (B134444) ring can also affect the compound's properties. In many benzimidazoles, this position is involved in the molecule's interaction with its biological target. researchgate.net

The table below summarizes key positions on the benzimidazole scaffold and the general impact of substitutions on anthelmintic activity.

| Position on Benzimidazole Scaffold | General Impact of Substitution on Anthelmintic Activity | Relevance to this compound |

| C2 | The nature of the substituent is critical for activity. researchgate.net | This compound features a methylthio group at this position. |

| C5 and C6 | The type and placement of substituents significantly modulate potency and spectrum of activity. Halogenated groups can enhance efficacy. researchgate.netnih.gov | This compound has a chlorine at C6 and a dichlorophenoxy group at C5. The hydroxylation occurs on this phenoxy ring, not the benzimidazole core. conicet.gov.ar |

| N1 | Substitution at this position can influence the molecule's binding characteristics and overall activity. researchgate.netresearchgate.net | In this compound, this position is unsubstituted. |

In Silico Approaches for Predicting SAR and Binding Affinity

In silico methods, which utilize computer simulations, are increasingly used in drug discovery to predict the SAR and binding affinity of compounds, thereby accelerating the development process. nih.govcollaborativedrug.com These computational tools can model the interaction between a drug molecule and its biological target, such as an enzyme or receptor. arxiv.org

For this compound and its analogues, several in silico approaches could be applied:

Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a target. nih.gov For this compound, docking studies could be used to model its interaction with parasite-specific proteins, such as tubulin, which is a known target for many benzimidazole anthelmintics. drugbank.com By comparing the docking scores and binding modes of this compound with its more potent sulfoxide metabolite, researchers could gain insights into the structural basis for its reduced activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. oncodesign-services.com A QSAR study on a series of triclabendazole analogues could identify the key physicochemical properties (e.g., hydrophobicity, electronic properties) that are important for anthelmintic potency. This could help in designing new analogues with improved activity.

Machine Learning and Deep Learning: More advanced computational methods, such as machine learning and deep learning, are now being used to develop highly accurate predictive models for protein-ligand binding affinity. nih.govbiorxiv.org These models can be trained on large datasets of known drug-target interactions to learn complex SARs that are not easily captured by traditional methods. arxiv.org Such models could be employed to screen virtual libraries of this compound analogues to identify the most promising candidates for synthesis and biological testing.

While specific in silico studies on this compound are not extensively reported in the literature, the application of these computational methods holds significant promise for advancing our understanding of its SAR and for the rational design of new and more effective anthelmintic agents.

Synthetic Chemistry Approaches for Research Applications

Synthetic Routes for Research-Grade Hydroxytriclabendazole

This compound is a primary metabolite of the anthelmintic drug triclabendazole (B1681386), formed by hydroxylation at the 4' position of the dichlorophenoxy ring. conicet.gov.arconicet.gov.ar For research applications requiring pure standards of this metabolite, chemical synthesis is essential. The principal synthetic strategy involves the direct oxidation of the parent compound, triclabendazole.

The synthesis of triclabendazole itself is a multistep process, often starting from precursors like 2,3-dichlorophenol (B42519) and 2-nitro-4,5-dichloroacetanilide. newdrugapprovals.orggoogle.com These are condensed and subsequently reduced to form the key intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine. newdrugapprovals.org This diamine is then cyclized, typically with carbon disulfide or a related reagent, to form the benzimidazole-2-thiol, which is subsequently methylated to yield triclabendazole. newdrugapprovals.orgpatsnap.com

To obtain research-grade this compound, the parent triclabendazole molecule undergoes controlled oxidation. This transformation specifically targets the aromatic ring of the dichlorophenoxy moiety. While detailed procedures for this specific transformation are not extensively published in standard literature, the synthesis relies on established principles of aromatic hydroxylation. In vivo, this oxidation is mediated by cytochrome P450 enzyme systems. conicet.gov.arfao.org In vitro chemical synthesis would employ oxidizing agents capable of regioselective hydroxylation.

A plausible synthetic route would involve protecting the benzimidazole (B57391) nitrogen and the thioether group of triclabendazole, followed by electrophilic hydroxylation of the dichlorophenoxy ring. Subsequent deprotection would yield the desired this compound. The purification of the final product to research-grade quality would typically be achieved through chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Table 1: Conceptual Synthetic Approach for this compound

| Step | Description | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Starting Material | Triclabendazole | The precursor molecule for the synthesis. |

| 2 | Protection (Optional) | Protecting group reagents for amines and thioethers | To prevent side reactions at the benzimidazole and thioether moieties during oxidation. |

| 3 | Aromatic Hydroxylation | Electrophilic hydroxylating agents (e.g., certain peroxy acids, organometallic reagents followed by an oxygen source) | To introduce a hydroxyl group onto the dichlorophenoxy ring, primarily at the 4'-position. |

| 4 | Deprotection | Reagents to remove protecting groups | To restore the original functional groups and yield this compound. |

| 5 | Purification | Reversed-phase HPLC | To isolate and purify this compound to a high-grade standard suitable for research. nih.gov |

Preparation of Radiolabeled this compound for ADME Studies

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental in drug development. Radiolabeled compounds are invaluable tools for these investigations, allowing for the quantitative tracking of a drug and its metabolites throughout a biological system. nih.gov For this compound, which is a metabolite, its radiolabeled form is typically generated in vivo or in vitro from radiolabeled triclabendazole.

The most common isotopes used for this purpose are Carbon-14 (¹⁴C) and Tritium (³H). The synthesis of ¹⁴C-triclabendazole involves incorporating a ¹⁴C atom at a metabolically stable position within the molecule. This ensures that the radiolabel remains with the core structure as it is metabolized.

In typical ADME studies, ¹⁴C-triclabendazole is administered to test animals, such as sheep, goats, or rats. fao.orgfao.org The animal's metabolic processes, primarily hepatic enzymes, then convert the parent drug into its various metabolites, including ¹⁴C-hydroxytriclabendazole and its sulfoxide (B87167) and sulphone derivatives. conicet.gov.arconicet.gov.ar These radiolabeled metabolites can then be isolated and quantified from biological matrices like plasma, bile, urine, and feces. fao.orgfao.org

Key Findings from Radiolabeling Studies:

Following oral administration of ¹⁴C-triclabendazole to sheep and goats, the radioactivity is predominantly excreted in the feces. fao.org

Analysis of excreta reveals a pattern of metabolites formed through oxidation of the thiomethyl group (to sulphoxide and sulphone) and hydroxylation of the dichlorophenoxy ring. fao.org

In sheep, the biliary metabolites are mainly conjugates of 4-OH-triclabendazole, 4-OH-triclabendazole-sulfoxide, and 4-OH-triclabendazole-sulfone. conicet.gov.ar

Oxidation of tissue residues with hydrogen peroxide can convert various triclabendazole-related residues to a common moiety, keto-triclabendazole, for analytical purposes. fao.orgfao.org

Table 2: Overview of Radiolabeled this compound Preparation for ADME

| Phase | Description | Details | Reference |

|---|---|---|---|

| Synthesis | Preparation of Radiolabeled Precursor | Synthesis of ¹⁴C-triclabendazole with the label in a stable position of the benzimidazole or aromatic rings. | fao.org |

| Administration | In Vivo Dosing | Oral administration of ¹⁴C-triclabendazole to test species (e.g., sheep, rats). | fao.orgfao.org |

| Metabolism | In Vivo Biotransformation | Host enzyme systems (cytochrome P450, FMO) oxidize the precursor to various metabolites, including ¹⁴C-hydroxytriclabendazole. | conicet.gov.arfao.org |

| Sample Collection | Isolation of Metabolites | Collection of bile, urine, feces, and tissues containing the radiolabeled metabolites. | fao.orgfao.org |

| Analysis | Quantification and Identification | Chromatographic separation (HPLC) and radiometric detection to quantify and identify ¹⁴C-hydroxytriclabendazole and other metabolites. | nih.gov |

Synthesis of this compound Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. ingentaconnect.com By synthesizing and testing a series of related compounds, or analogues, researchers can identify which parts of the molecule are essential for its function. While specific SAR studies focusing on the synthesis of this compound analogues are not widely documented, the principles can be applied to its structure. The benzimidazole core is a well-established "privileged structure" in medicinal chemistry, known for its broad range of biological activities. nih.govresearchgate.net

The synthesis of this compound analogues would involve systematic modifications to its three main structural components: the benzimidazole core, the dichlorophenoxy group, and the hydroxyl group itself. The goal is to probe how changes in electronics, sterics, and lipophilicity at these positions affect the compound's activity. General synthetic strategies for creating diverse benzimidazole libraries are well-established and could be adapted for this purpose. mdpi.comacs.orgfrontiersin.org

Potential Modifications for SAR Studies:

Dichlorophenoxy Ring: Analogues could be synthesized by varying the position and number of chlorine atoms (e.g., 2,4-dichloro, 3,5-dichloro) or replacing them with other halogens (F, Br) or electron-donating/withdrawing groups. This would explore the electronic and steric requirements for binding to its biological target.

Benzimidazole Core: The chlorine atom at the 6-position could be replaced with other groups. The N-H of the imidazole (B134444) can be alkylated or functionalized to explore interactions at this site.

Hydroxyl Group: The hydroxyl group could be moved to other positions on the phenoxy ring (e.g., 2'-hydroxy, 3'-hydroxy) to assess the importance of its specific location. It could also be converted to an ether (e.g., methoxy) or ester to determine if a hydrogen bond donor is required for activity.

Thioether Linkage: The methylthio group at the 2-position could be oxidized to the corresponding sulfoxide or sulphone, or replaced with other alkyl or aryl thioethers.

Table 3: Hypothetical Analogues of this compound for SAR Studies

| Analogue Type | Structural Modification | Rationale for Synthesis |

|---|---|---|

| Phenoxy Ring Analogue | Replace 2,3-dichloro with 3,4-dichloro or 2,5-dichloro | To evaluate the impact of halogen positioning on activity. |

| Benzimidazole Core Analogue | Replace 6-chloro with 6-fluoro or 6-methyl | To assess the role of the substituent on the benzimidazole ring. |

| Hydroxyl Position Isomer | Move the -OH group from the 4'-position to the 5'- or 6'-position | To determine the optimal position of the hydroxyl group for biological activity. |

| Hydroxyl Group Derivative | Convert the 4'-OH to a 4'-OCH₃ (methoxy) group | To test the necessity of the hydrogen-bond donating capability of the hydroxyl group. |

| Sulfide Oxidation State Analogue | Oxidize the -SCH₃ group to -S(O)CH₃ (sulfoxide) | To mimic other major metabolites and evaluate their intrinsic activity. |

Future Research Directions and Translational Perspectives Preclinical

Addressing Gaps in Current Preclinical Knowledge

A significant portion of preclinical research has historically focused on the parent drug, triclabendazole (B1681386), with the understanding that its efficacy is dependent on metabolic activation to hydroxytriclabendazole and the sulfone metabolite, triclabendazole sulfone. However, several knowledge gaps persist regarding the active metabolite itself, which future preclinical studies must address.

A primary gap is the precise molecular mechanism of action of this compound at its target site within Fasciola species. While it is known to interact with β-tubulin, disrupting microtubule formation, the specifics of this interaction, especially in resistant parasites, are not fully elucidated. aber.ac.uk Research is needed to characterize the binding kinetics and affinity of this compound to different β-tubulin isotypes expressed by susceptible versus resistant flukes. Furthermore, the potential for non-tubulin targets or off-target effects remains an underexplored area.

Another critical gap is the incomplete understanding of the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound. Preclinical studies often use young, healthy animal models, which may not accurately reflect the metabolic and physiological state of infected hosts in a real-world setting. nih.gov Future research should focus on how host factors such as age, concurrent infections, and nutritional status affect the conversion of triclabendazole to this compound and its subsequent bioavailability and efficacy.

Table 1: Key Gaps in Preclinical Knowledge of this compound

| Research Area | Specific Knowledge Gap | Proposed Research Focus |

|---|---|---|

| Mechanism of Action | Precise binding site and interaction with β-tubulin in resistant flukes. | Comparative binding assays using purified β-tubulin from susceptible and resistant fluke isolates. |

| Identification of potential non-tubulin targets. | Target deconvolution studies using chemical proteomics and affinity-based probes. | |

| Pharmacokinetics | Influence of host metabolic variations on the formation of this compound. | PK studies in diverse animal models representing different physiological states (e.g., age, co-morbidities). |

| Resistance Mechanisms | The direct role of drug efflux pumps (e.g., P-glycoproteins) in transporting this compound out of the parasite's cells. | Functional studies using specific inhibitors of efflux pumps in both in vitro and in vivo models of resistant infection. |

Development of Novel In Vitro and In Vivo Models for Research

Progress in understanding this compound is contingent on the development of more sophisticated and physiologically relevant research models. technologynetworks.com Standard in vitro models, while useful for initial screening, often lack the complexity of the host-parasite environment. youtube.com

Future efforts should be directed towards creating advanced in vitro systems, such as 3D organoid cultures of Fasciola hepatica or "liver-on-a-chip" models. drugtargetreview.com These complex in vitro models (CIVMs) could co-culture parasite cells or juvenile flukes with host hepatocytes, providing a more accurate environment to study the metabolism of triclabendazole to this compound and the direct effects of the metabolite on the parasite. drugtargetreview.com Such systems would allow for high-throughput screening and detailed mechanistic studies that are not feasible in vivo. nih.gov

In the realm of in vivo research, there is a need for animal models that more closely mimic human metabolism and the chronic nature of fascioliasis. While rodent models are standard, their metabolic pathways can differ significantly from humans and livestock. The development and use of humanized mouse models, particularly those with humanized liver enzymes, could provide more predictive data on the pharmacokinetics of this compound. nih.gov These models would be invaluable for studying how the compound behaves in a system that more closely resembles human physiology, bridging the gap between preclinical findings and clinical outcomes.

Integration of Multi-Omics Data in Metabolism and Resistance Research

The complex interplay between drug metabolism, parasite response, and the development of resistance requires a systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel these complexities. nih.gov

A multi-omics approach can be used to systematically compare susceptible and resistant Fasciola isolates before and after exposure to this compound. nih.gov Proteomic analysis, for instance, can identify changes in protein expression, such as the upregulation of drug efflux pumps or alterations in metabolic enzymes, that contribute to a resistant phenotype. frontiersin.org Metabolomic studies can simultaneously map the metabolic fingerprint of the parasite, revealing how it adapts its energy production or detoxification pathways to survive drug pressure. mdpi.com

By integrating these datasets, researchers can construct comprehensive models of the molecular pathways underlying this compound action and resistance. aber.ac.uk This approach can pinpoint novel biomarkers for detecting resistance early and identify new potential drug targets that could be exploited to overcome or circumvent existing resistance mechanisms. nih.gov

Table 2: Application of Multi-Omics in this compound Research